molecular formula C15H11NO3 B8789564 2-(2-Hydroxy-4-methyl-phenyl)-isoindole-1,3-dione

2-(2-Hydroxy-4-methyl-phenyl)-isoindole-1,3-dione

Cat. No. B8789564
M. Wt: 253.25 g/mol
InChI Key: ULZZJIFOWAPVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-4-methyl-phenyl)-isoindole-1,3-dione is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxy-4-methyl-phenyl)-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxy-4-methyl-phenyl)-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Hydroxy-4-methyl-phenyl)-isoindole-1,3-dione

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(2-hydroxy-4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H11NO3/c1-9-6-7-12(13(17)8-9)16-14(18)10-4-2-3-5-11(10)15(16)19/h2-8,17H,1H3

InChI Key

ULZZJIFOWAPVKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of phthalic anhydride (14.81 g, 0.10 mole) and 6-amino-m-cresol (12.32 g, 0.10 mole) in 200 mL of acetic acid was stirred at ambient temperature for 30 minutes and then refluxed for 6 hours. The solution was cooled and poured into 500 mL ice-water with rapid stirring and the resultant solid was collected by suction filtration, washed with ice-cold water several times and air dried overnight to afford 24.1 g (95% yield) of product 1 as a light brown solid, mp 251-254° C. TLC (silica ; EtOAc), Rf=0.68.
Quantity
14.81 g
Type
reactant
Reaction Step One
Quantity
12.32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

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